molecular formula C8H14O B1268169 2-Methylcycloheptanone CAS No. 932-56-9

2-Methylcycloheptanone

Cat. No. B1268169
Key on ui cas rn: 932-56-9
M. Wt: 126.2 g/mol
InChI Key: FDMAFOTXGNYBFG-UHFFFAOYSA-N
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Patent
US04587050

Procedure details

Cool a solution of 17 g 2-methylcycloheptanone in 75 ml concentrated hydrochloric acid and add protionwise 13.2 g sodium azide. Stir the reaction of 0° for 1 hour then at room temperature for 2 hours. Add the reaction to 150 ml ice water, bring to pH 7 with potassium carbonate and extract with chloroform. Treat the extracts with charcoal, dry over MgSO4, filter and concentrate to obtain crude 8-methylperhydroazocin-2-one. Obtain a pure product by recrystallization from hexane (m.p. 70-73).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[N-:10]=[N+]=[N-].[Na+].C(=O)([O-])[O-].[K+].[K+]>Cl>[CH3:1][CH:2]1[NH:10][C:3](=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CC1C(CCCCC1)=O
Name
Quantity
75 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
ice water
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction of 0° for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Add
EXTRACTION
Type
EXTRACTION
Details
extract with chloroform
ADDITION
Type
ADDITION
Details
Treat the extracts with charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1CCCCCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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